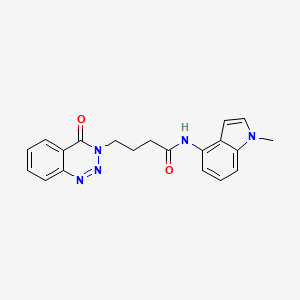

N-(1-methyl-1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-(1-methyl-1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic carboxamide derivative featuring a benzotriazinone core linked to a 1-methylindole moiety via a butanamide bridge. The benzotriazinone group is a heterocyclic system known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets . The indole substituent, a privileged scaffold in drug discovery, may confer enhanced binding affinity to receptors or enzymes associated with neurological or oncological pathways. This compound is synthesized via a multi-step route starting from isatin, involving oxidation to isatoic anhydride, diazotization, and coupling with amines .

Properties

Molecular Formula |

C20H19N5O2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1-methylindol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C20H19N5O2/c1-24-13-11-14-16(8-4-9-18(14)24)21-19(26)10-5-12-25-20(27)15-6-2-3-7-17(15)22-23-25/h2-4,6-9,11,13H,5,10,12H2,1H3,(H,21,26) |

InChI Key |

CJOHBWFFYHRCPH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Key Findings :

- The 1-methylindole group in the target compound likely improves target selectivity compared to simpler alkyl chains (e.g., ethyl or tert-butyl), as indole scaffolds are prevalent in kinase inhibitors and serotonin receptor modulators.

Benzotriazinone Derivatives with Heterocyclic Modifications

and highlight compounds with pyrazole, sulfonamide, or chromenone groups attached to the benzotriazinone core:

Key Findings :

- The target compound’s carboxamide linkage contrasts with sulfonamide or ester groups in analogues, affecting polarity and metabolic pathways.

- Halogenated derivatives (e.g., Compound 17) may exhibit higher cytotoxicity but pose greater environmental and toxicological risks .

Benzotriazinone-Based Agrochemicals

, and 9 discuss benzotriazinone-containing organophosphates, such as Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0):

Key Findings :

- The target compound’s carboxamide bond reduces acute toxicity compared to organophosphate esters, which inhibit acetylcholinesterase .

- Agrochemical derivatives prioritize stability and pesticidal activity, whereas the target compound’s design favors drug-like properties (e.g., solubility, metabolic stability).

Physicochemical and Pharmacological Insights

- Melting Points : Pyrazole-sulfonamide derivatives () exhibit higher melting points (129–161°C) compared to carboxamides, suggesting stronger crystalline packing due to sulfonamide polarity .

- Synthetic Practicality: The target compound’s synthesis at room temperature () is advantageous over high-temperature methods required for chromenone derivatives ().

- Biological Activity: While specific data for the target compound are unavailable, structurally related carboxamides () are hypothesized to target enzymes like ALP (alkaline phosphatase) or kinases due to benzotriazinone’s electron-deficient core.

Biological Activity

N-(1-methyl-1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an indole moiety and a benzotriazine core, contributing to its unique biological properties. Below is a summary of its chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C19H16N4O2 |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C |

The primary mechanism of action for this compound involves its interaction with tubulin, a protein essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Anticancer Activity

Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:

- In vitro studies : Research has shown that this compound effectively induces apoptosis in various cancer cell lines by disrupting microtubule dynamics.

- In vivo studies : Animal models treated with this compound exhibited significant tumor reduction compared to control groups. The mechanism was linked to enhanced apoptosis markers and reduced proliferation rates in tumors .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary screening indicates that it may possess antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate these effects fully.

- Anti-inflammatory Effects : Some research suggests potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics used in clinical settings.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment led to increased levels of cleaved caspase-3 and PARP, confirming the activation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.